![molecular formula C16H12F3NO4 B459084 1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005068-67-6](/img/structure/B459084.png)
1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation .Scientific Research Applications
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) and their derivatives exhibit significant antioxidant properties, which are crucial for managing oxidative stress-related diseases. Structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the aromatic ring or the carboxylic function (e.g., esterification and amidation), significantly influence their antioxidant activity. The presence of ortho-dihydroxy phenyl groups (catechol moiety) is particularly important for antioxidant activity, highlighting the potential of structurally similar compounds for antioxidant applications (Razzaghi-Asl et al., 2013).
Applications in Microbial Inhibition
Carboxylic acids are notable for their inhibitory effects on microbial growth, with applications ranging from food preservation to therapeutic agents. Their effectiveness is attributed to their ability to damage microbial cell membranes and lower internal pH levels, suggesting potential use in antimicrobial strategies. This review highlights strategies to enhance microbial tolerance against carboxylic acids through metabolic engineering, which may be relevant for developing new antimicrobial agents or preserving agents (Jarboe et al., 2013).
Role in Cancer Research
The exploration of cinnamic acid derivatives as anticancer agents reveals the underutilized potential of carboxylic acid derivatives in medicinal research. Cinnamic acid derivatives, through various synthetic modifications, have shown promising antitumor efficacy, suggesting a broad avenue for the development of new anticancer compounds. This comprehensive review of synthesis and biological evaluation underlines the importance of structural diversity in medicinal chemistry and its application in cancer research (De et al., 2011).
Liquid-Liquid Extraction of Carboxylic Acids
The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams discusses the importance of carboxylic acids as precursors for industrial chemicals and the technologies available for their recovery. This highlights the relevance of carboxylic acids in industrial applications, especially in the context of sustainable chemistry and bio-based production processes (Sprakel & Schuur, 2019).
Analytical Methods in Antioxidant Activity
This review outlines the critical tests used to determine antioxidant activity, including those based on hydrogen atom transfer and electron transfer, emphasizing the relevance of carboxylic acids and their derivatives in antioxidant analysis. The discussion includes methodologies like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, which are pivotal in evaluating the antioxidant capacity of complex samples, including carboxylic acid derivatives (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)8-2-1-3-9(6-8)20-7-15-5-4-10(24-15)11(14(22)23)12(15)13(20)21/h1-6,10-12H,7H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHNNVDJMNWOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.